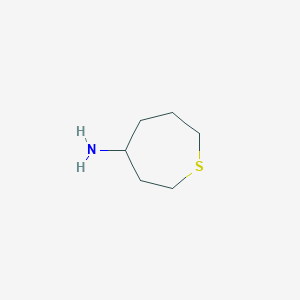

Thiepan-4-amine

Description

Significance of Saturated Sulfur-Containing Heterocycles

Saturated heterocycles containing sulfur are significant structural motifs in medicinal chemistry and materials science. Unlike their unsaturated counterparts, such as thiophene, saturated sulfur heterocycles like thiepane (B16028) introduce a three-dimensional geometry, which can be advantageous for molecular recognition and binding affinity in biological systems. The presence of a sulfur atom in the ring can influence the molecule's lipophilicity, metabolic stability, and ability to form non-covalent interactions, all of which are critical parameters in drug design. nih.gov Sulfur-containing heterocycles are integral to a variety of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The thiepane ring, a seven-membered heterocycle, is a less explored scaffold compared to smaller five- or six-membered rings, offering opportunities for novel chemical space exploration. wikipedia.org

Role of Cyclic Amines in Organic Synthesis and Functional Materials

Cyclic amines are fundamental building blocks in organic synthesis, serving as key intermediates in the preparation of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The amine group is a versatile functional handle that can participate in a wide range of chemical transformations, such as alkylation, acylation, and carbon-nitrogen bond-forming reactions. libretexts.org This reactivity allows for the facile introduction of diverse substituents and the construction of more elaborate molecular architectures. In the context of functional materials, the incorporation of cyclic amines can impart specific properties, such as basicity, hydrogen bonding capability, and the ability to coordinate with metal ions. These characteristics are exploited in the development of catalysts, polymers, and supramolecular assemblies.

Current Research Trajectories and Scope for Thiepan-4-amine

While specific research on this compound is not extensively documented, its potential can be inferred from studies on analogous structures. The combination of the thiepane scaffold and a primary amine group suggests several promising research directions.

Medicinal Chemistry: this compound can serve as a valuable starting material for the synthesis of novel therapeutic agents. The amine functionality can be readily modified to generate a library of derivatives for screening against various biological targets. Given the established biological activities of other sulfur-containing heterocycles, derivatives of this compound may exhibit interesting pharmacological profiles. For instance, substituted dibenzo-thiepines have shown activity in cancer treatment, and dihydrodibenzo-thiepines have been investigated for their CNS-stimulating and anti-inflammatory actions. docsity.com

Organic Synthesis: As a bifunctional molecule, this compound can be utilized in the construction of more complex heterocyclic systems. The amine group can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of fused or bridged ring systems containing the thiepane moiety. A plausible synthetic route to this compound itself involves the reductive amination of the corresponding ketone, thiepane-4-one. wikipedia.orgmasterorganicchemistry.com This method is a widely used and efficient way to introduce an amine group to a carbonyl compound. masterorganicchemistry.com

Computational Chemistry: Computational studies on the parent thiepane ring provide insights into its conformational preferences and electronic properties. nih.gov Such studies can aid in the design of this compound derivatives with specific three-dimensional arrangements for targeted applications. Density Functional Theory (DFT) calculations can predict parameters like bond angles, dihedral angles, and strain energy, which are crucial for understanding the molecule's reactivity and stability. nih.gov

Data on this compound and Related Compounds

Below are tables summarizing available and theoretical data for this compound and its precursor.

Table 1: Properties of this compound Hydrochloride Data sourced from commercial suppliers and may not be from peer-reviewed research.

| Property | Value |

|---|---|

| Molecular Formula | C6H14ClNS |

| Molecular Weight | 167.70 g/mol |

| CAS Number | 2193060-74-9 |

Table 2: Theoretical Properties of the Thiepane Ring Based on computational studies.

| Property | Value |

|---|---|

| Dipole Moment | Higher than oxepane (B1206615) and azepane |

| C-C-C Bond Angles | ~114.8–116.9° |

| Ring Strain Energy | Calculated relative to six-membered counterparts |

Structure

3D Structure

Properties

IUPAC Name |

thiepan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACIYAJUZGSOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCSC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Thiepan 4 Amine and Its Architecturally Diverse Derivatives

Foundational Synthetic Routes to Thiepan-4-amine

The construction of the thiepane (B16028) scaffold and the introduction of the amine functionality at the C4 position can be achieved through several classical synthetic methodologies. These routes often involve building the seven-membered ring first, followed by functional group interconversions, or incorporating the amine precursor during the ring-forming step.

Reductive Amination Protocols for the Amination Step

Reductive amination is a cornerstone reaction for synthesizing amines from carbonyl compounds. This method typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine (ammonia, primary, or secondary amine) to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. For the synthesis of this compound, the logical precursor would be thiepan-4-one (B2456411).

The general procedure involves reacting thiepan-4-one with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate, ammonia gas) in the presence of a reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with catalysts like Pd, Pt, or Ni) rsc.orgmnstate.edulibretexts.orgwikipedia.orgorganicchemistrytutor.comchemistrysteps.commasterorganicchemistry.com. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. This one-pot process offers a direct route to the amine functionality.

Table 2.1.1: General Reductive Amination Protocols for this compound Synthesis

| Precursor | Amine Source | Reducing Agent | Solvent/Conditions | Expected Product | Yield (General) |

| Thiepan-4-one | Ammonia | NaBH₃CN, H⁺ (cat.) | Methanol/Ethanol (B145695), pH ~5-7 | This compound | Moderate to High |

| Thiepan-4-one | Ammonia | NaBH(OAc)₃ | Dichloromethane/Acetonitrile | This compound | Moderate to High |

| Thiepan-4-one | Ammonia | H₂, Ni or Pd catalyst | Ethanol/Methanol, Pressure | This compound | Moderate to High |

Nucleophilic Substitution Strategies for C-N Bond Formation

Nucleophilic substitution reactions, particularly the SN2 type, are fundamental for forming C-N bonds. This approach would typically involve a thiepane derivative bearing a suitable leaving group at the C4 position, such as a halide (e.g., 4-chlorothiepane or 4-bromothiepane), which can be displaced by an amine nucleophile.

The reaction would involve treating the 4-halothiepane with ammonia, either in excess or in the presence of a base to neutralize the generated acid. The reaction is usually performed in a polar solvent like ethanol or methanol. However, a significant drawback of using ammonia directly is the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. To mitigate this, methods like the Gabriel synthesis (using phthalimide (B116566) as a protected amine source) or using azide (B81097) followed by reduction can be employed, although these add steps to the synthesis libretexts.orgsciendo.comstudymind.co.uksavemyexams.com.

Table 2.1.2: General Nucleophilic Substitution Strategies for this compound Synthesis

| Precursor | Nucleophile/Amine Source | Solvent/Conditions | Expected Product | Yield (General) |

| 4-Halothiepane | Ammonia (excess) | Ethanol/Methanol, Heat | This compound | Moderate |

| 4-Halothiepane | Phthalimide anion | DMF/Ethanol, Heat | N-(Thiepan-4-yl)phthalimide | Moderate |

| N-(Thiepan-4-yl)phthalimide | Hydrazine or NaOH/H₂O | Ethanol/Water, Heat | This compound | Moderate to High |

| 4-Azidothiepane | H₂, Ni or Pd catalyst | Ethanol/Methanol | This compound | Moderate to High |

Ring-Closing Methodologies for Thiepane Scaffold Construction

The synthesis of the thiepane ring itself often relies on cyclization reactions. Various strategies exist for forming seven-membered rings containing sulfur. These can involve intramolecular cyclization of linear precursors or ring expansion reactions.

General methods for thiepane synthesis include the reaction of 1,4-dibromobutane (B41627) with sodium sulfide (B99878) or the cyclization of 5-chloropentanethiol ontosight.ai. Ring expansion of smaller sulfur heterocycles, such as thiiranes or thietanes, can also yield seven-membered rings, including thiepanes researchgate.netresearchgate.net. For example, insertion, nucleophilic, or electrophilic ring-opening followed by cyclization are key transformations in these ring expansion strategies. Transition metal-catalyzed cyclizations, such as those involving C-H activation or metathesis, are also employed for constructing medium-sized heterocycles researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. If a precursor can be designed with an amine or a latent amine functionality at the position that will become C4, these cyclization methods can be adapted to directly yield functionalized thiepanes.

Table 2.1.3: General Thiepane Scaffold Construction Methodologies

| Method | Starting Materials | Key Transformation | Ring Size Formed |

| Nucleophilic Substitution/Cyclization | 1,4-Dibromobutane, Na₂S | Intramolecular SN2 displacement | 7-membered |

| Nucleophilic Substitution/Cyclization | 5-Chloropentanethiol | Intramolecular SN2 displacement | 7-membered |

| Ring Expansion of Thiiranes/Thietanes | Three- or four-membered sulfur heterocycles | Ring opening and cyclization | 4- to 7-membered |

| Transition Metal-Catalyzed Cyclization | Alkenes, Alkynes, C-H bonds, etc. | Various catalytic cyclization pathways | 7-membered |

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry leverages sophisticated catalytic systems to achieve higher efficiency, selectivity, and milder reaction conditions. These approaches are particularly valuable for complex molecules and for controlling stereochemistry.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogues)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized C-N bond formation. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl or heteroaryl halides under relatively mild conditions researchgate.netmit.edueie.grwikipedia.orgyoutube.commit.eduorganic-chemistry.org. This reaction typically employs palladium catalysts in conjunction with phosphine (B1218219) ligands (e.g., bulky and electron-rich phosphines like XPhos, SPhos, or P(t-Bu)₃) and a base (e.g., Cs₂CO₃, K₃PO₄) researchgate.netmit.edueie.grwikipedia.orgyoutube.commit.eduorganic-chemistry.org.

While direct applications to thiepane halides are not extensively documented in the initial search results, this methodology is highly applicable if a 4-halothiepane can be synthesized. The reaction offers broad substrate scope, tolerating various functional groups and allowing for the synthesis of diverse aryl and heteroaryl amines. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst wikipedia.orgyoutube.com.

Table 2.2.1: General Buchwald-Hartwig Amination Protocols

| Catalyst System | Coupling Partners | Base | Solvent/Conditions | Product Type |

| Pd(0) or Pd(II) precatalyst | Aryl/Heteroaryl Halide + Primary/Secondary Amine | Cs₂CO₃, K₃PO₄ | Toluene/Dioxane, Heat (80-120 °C) | Aryl/Heteroaryl Amines |

| Pd₂(dba)₃ / Phosphine Ligand | Aryl/Heteroaryl Halide + Ammonia source | K₂CO₃, t-BuONa | Dioxane/THF, Heat | Primary Aryl Amines |

Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis represent increasingly important avenues for selective amine synthesis, offering environmentally friendly and highly specific routes.

Biocatalysis utilizes enzymes to catalyze reactions, often with exquisite chemo-, regio-, and stereoselectivity. For amine synthesis, enzymes like imine reductases (IReds) or reductive aminases (RedAms), often in combination with ene-reductases (EReds), can convert carbonyl compounds to amines with high stereocontrol uva.nlrsc.orgwiley.comworktribe.com. These enzymatic cascades can operate under mild, aqueous conditions, aligning with green chemistry principles. While specific biocatalytic routes to this compound are not detailed, the general applicability of these enzymes to cyclic ketones suggests potential for developing biocatalytic syntheses of functionalized thiepan-4-amines.

Organocatalysis employs small organic molecules as catalysts to promote reactions. While specific organocatalytic methods for direct this compound synthesis were not prominently found in the initial search, organocatalysis is widely used for asymmetric aminations and C-N bond formations, offering an alternative to metal catalysis.

Table 2.2.2: General Biocatalytic Amination Strategies

| Enzyme System(s) | Substrate Type | Reaction Type | Product Type | Key Feature(s) |

| Ene-reductase + Imine Reductase/Reductive Aminase | α,β-Unsaturated Ketones | Biocatalytic Cascade | Chiral Amines | High stereoselectivity, mild conditions |

| Transaminases | Ketones/Aldehydes + Amino Donor | Biocatalytic Amination | Primary, Secondary, Tertiary Amines | Green chemistry, high selectivity |

Compound List

this compound

this compound hydrochloride

Thiepane

Thiepan-4-one

4-Halothiepane (e.g., 4-Chlorothiepane, 4-Bromothiepane)

Ammonia

Primary amines

Secondary amines

Tertiary amines

Aldehydes

Ketones

Aryl halides

Heteroaryl halides

Halogenoalkanes

Nitriles

Phthalimide

Organic azides

Thioesters

Thiophenes

Azepanes

Oxepanes

Benzothiepines

Comprehensive Spectroscopic and Structural Characterization of Thiepan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of Thiepan-4-amine is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Due to the symmetry of the thiepane (B16028) ring relative to the C4-substituent, the protons on C2 and C7, as well as those on C3 and C5, are chemically equivalent.

The proton attached to the amine-bearing carbon (H4) would likely appear as a multiplet in the range of 2.5-3.0 ppm, deshielded by the adjacent nitrogen atom. The protons on the carbons alpha to the sulfur atom (H2, H7) are also expected to be deshielded and would likely resonate around 2.6-2.9 ppm. The protons at the C3 and C5 positions would appear further upfield. The two protons of the primary amine (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary significantly (typically 0.5-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. hw.ac.ukchemistryconnected.comjove.com

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH ₂ | 0.5 - 5.0 | Broad Singlet | 2H |

| CH -NH₂ (H4) | 2.5 - 3.0 | Multiplet | 1H |

| S-CH ₂ (H2, H7) | 2.6 - 2.9 | Multiplet | 4H |

| CH ₂ (H3, H5) | 1.5 - 2.0 | Multiplet | 4H |

| CH ₂ (H6) | 1.4 - 1.8 | Multiplet | 2H |

Note: Predicted values are based on typical chemical shifts for similar aliphatic and heterocyclic amine structures. modgraph.co.ukusp.br

Carbon-13 (¹³C) NMR Spectral Interpretation and Chemical Shift Correlation

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak. For this compound, four distinct signals are expected due to molecular symmetry (C2 is equivalent to C7, C3 is equivalent to C5).

The carbon atom bonded to the amine group (C4) is expected to have a chemical shift in the range of 37-55 ppm. libretexts.org The carbons adjacent to the sulfur atom (C2, C7) would also be influenced by the heteroatom, typically appearing in the 30-40 ppm range. The remaining carbons (C3, C5, and C6) would resonate at higher fields (further upfield) in the typical aliphatic region. oregonstate.educompoundchem.comwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 4-NH₂ | 37 - 55 |

| C 2, C 7 | 30 - 40 |

| C 3, C 5 | 25 - 35 |

| C 6 | 20 - 30 |

Note: Predicted values are based on typical chemical shifts for cyclic amines and thioethers. libretexts.orgresearchgate.net

Nitrogen-15 (¹⁵N) NMR for Characterization of Amine Reactivity and Molecular Environment

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct insight into the electronic environment of the nitrogen atom. researchgate.net For a primary aliphatic amine like this compound, the ¹⁵N chemical shift is expected to fall within the range of 0 to 60 ppm relative to nitromethane. science-and-fun.de The precise chemical shift is sensitive to the molecular structure and medium effects such as the solvent used and the extent of hydrogen bonding. nih.gov In protic or hydrogen-bonding solvents, a prominent deshielding (downfield shift) of the nitrogen signal is typically observed. nih.gov This technique is particularly useful for studying protonation events and the reactivity of the amine's lone pair of electrons. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be expected between the proton at C4 and the adjacent protons at C3 and C5. Likewise, correlations would be seen between the protons on C2 and C3, and C5 and C6, and so on, allowing for the tracing of the proton connectivity around the seven-membered ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to definitively link each proton assignment from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., connecting the H4 signal to the C4 signal). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for establishing the connectivity across atoms with no protons (quaternary carbons) or across heteroatoms. In this compound, HMBC could show correlations from the protons on C2 and C7 to the carbon at C6, and from the proton at C4 to carbons C2 and C6, confirming the ring structure and the position of the amine substituent. youtube.comnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by absorptions corresponding to its primary amine and saturated aliphatic thioether functionalities.

Key expected absorptions include:

N-H Stretching: As a primary amine, two distinct, moderately weak bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.comwpmucdn.com

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are characteristic of the stretching vibrations of the aliphatic C-H bonds in the thiepane ring.

N-H Bending: A characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comquora.com

C-N Stretching: The stretching vibration of the C-N bond in an aliphatic amine typically results in a medium to weak absorption in the 1250-1020 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad, often strong band between 910-665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bonds in the primary amine group. orgchemboulder.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium-Weak |

| C-H Stretch | Alkane (CH₂) | 2950 - 2850 | Strong |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Variable |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium-Weak |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

Note: These are typical frequency ranges and intensities for the specified functional groups. rockymountainlabs.com

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its specific chemical structure and conformation. When applied to this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to the vibrations of its functional groups, including the C-H, C-C, C-N, N-H, and C-S bonds within its seven-membered ring and amine substituent.

The primary amine (-NH2) group would produce distinct stretching vibrations. Typically, primary amines exhibit two N-H stretching bands: a symmetric and an asymmetric stretch, usually found in the 3250-3400 cm⁻¹ region. Other characteristic vibrations for the amine group include the N-H bending (scissoring) mode around 1580-1650 cm⁻¹ and the N-H wagging mode, which is a broad band often observed between 665-910 cm⁻¹.

The thiepane ring structure would contribute a complex series of peaks. The C-H stretching vibrations of the methylene (-CH2-) groups in the ring are expected in the 2800-3000 cm⁻¹ range. The C-S stretching vibrations are typically weaker and appear at lower frequencies, generally in the 600-800 cm⁻¹ region. The C-C stretching and various CH2 bending and rocking modes would populate the fingerprint region of the spectrum (below 1500 cm⁻¹), providing conformational information about the puckered seven-membered ring.

An illustrative table of expected Raman shifts for the functional groups in this compound is provided below.

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3250 - 3330 |

| C-H Stretch | Methylene (-CH₂) | 2800 - 3000 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 |

| C-S Stretch | Thioether | 600 - 800 |

This table contains representative data for the functional groups and does not represent experimental results for this compound.

Advanced Analysis of Vibrational Modes and Force Constants

A more advanced analysis of the vibrational spectrum of this compound would involve the use of computational chemistry methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and normal modes. These calculations provide a basis for the precise assignment of each band observed in the experimental Raman (and Infrared) spectra. The eigenvalues of the Hessian matrix, calculated for the molecule's optimized geometry, correspond to the force constants of the vibrational modes, while the eigenvectors describe the atomic motions for each mode.

The force constant is a measure of the stiffness of a chemical bond or the resistance to a change in a bond angle. For this compound, calculating these constants would quantify the strength of the C-N, C-S, C-C, and C-H bonds. For example, the N-H stretching force constant would be significantly higher than that of the C-S stretching force constant, reflecting the relative strengths of these bonds.

Such theoretical analyses can also predict the Raman intensities of each vibrational mode, aiding in the interpretation of the experimental spectrum. By comparing the calculated spectrum with the experimental one, a detailed understanding of the molecule's conformational properties and intramolecular interactions can be achieved.

Below is a hypothetical data table illustrating the type of information obtained from a force constant analysis.

| Bond/Angle | Vibrational Mode | Calculated Force Constant (mdyn/Å) |

| N-H | Symmetric Stretch | ~6.5 - 7.0 |

| C-H | Symmetric Stretch | ~4.5 - 5.0 |

| C-N | Stretch | ~5.0 - 5.5 |

| C-C | Stretch | ~4.0 - 4.5 |

| C-S | Stretch | ~2.5 - 3.0 |

| H-N-H | Bend | ~0.6 - 0.7 |

This table contains typical theoretical values for analogous bonds and does not represent experimental results for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The chromophores within a molecule—the parts responsible for light absorption—determine the wavelength of maximum absorbance (λmax).

This compound is a saturated heterocyclic amine. Its structure lacks conjugated π-systems, which are typically responsible for strong absorption in the near-UV and visible regions. The chromophores present are the C-N and C-S single bonds and the non-bonding lone pair electrons on the nitrogen and sulfur atoms.

Therefore, the expected electronic transitions for this compound would be of the n → σ* type, involving the promotion of a non-bonding electron from the nitrogen or sulfur atom to an anti-bonding sigma orbital (σ). Saturated amines and thioethers typically exhibit these absorptions at wavelengths below 200 nm, in the far-UV region. These transitions are generally weak. For instance, saturated amines often show a weak n → σ transition around 195 nm. The presence of the sulfur atom might introduce a similar transition at a slightly longer wavelength, but it would still likely be outside the range of standard UV-Vis spectrophotometers (220-800 nm). Consequently, a UV-Vis spectrum of this compound dissolved in a common solvent like ethanol (B145695) would likely show no significant absorption bands above 220 nm.

| Type of Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → σ | Amine (R-NH₂) | < 200 | Low |

| n → σ | Thioether (R-S-R) | ~210 | Low |

| σ → σ* | C-C, C-H, C-N, C-S | < 180 | Variable |

This table contains representative data for the chromophores and does not represent experimental results for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (to the nearest integer), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, with the chemical formula C₆H₁₃NS, HRMS would be used to confirm this composition. The analysis would typically involve ionizing the molecule (e.g., via electrospray ionization, ESI) to produce the protonated molecular ion [M+H]⁺. The instrument would then measure the exact m/z of this ion.

The theoretical exact mass of the neutral molecule (C₆H₁₃NS) and its protonated form ([C₆H₁₄NS]⁺) can be calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and sulfur (³²S). The experimental HRMS measurement should match this theoretical value within a very small tolerance (typically < 5 ppm), thus confirming the molecular formula.

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₆H₁₃NS | 131.07687 |

| Protonated Molecule [M+H]⁺ | C₆H₁₄NS⁺ | 132.08470 |

This table shows the calculated theoretical exact masses and does not represent experimental results.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is a primary tool for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can have different physical properties, such as solubility and stability.

A PXRD analysis of a bulk powder sample of this compound would be used to identify the crystalline phase present and assess its purity. If different crystallization methods were to yield different PXRD patterns, it would indicate the existence of multiple polymorphs. Each polymorph would give a unique set of diffraction peaks at specific 2θ angles. By comparing the experimental PXRD pattern to one calculated from a known single-crystal structure, the bulk material can be confirmed to be the same phase. This technique is crucial for quality control in ensuring batch-to-batch consistency of the solid form.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample of this compound. This method provides an empirical validation of the compound's chemical formula, C₆H₁₃NS, by comparing experimentally determined elemental composition with theoretically calculated values. The congruence between experimental and theoretical data is a critical indicator of the sample's purity and structural integrity.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements. For a molecular formula of C₆H₁₃NS, the molecular weight is calculated to be 131.24 g/mol . The expected percentages of each element are presented in Table 1.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 54.90 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.98 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.67 |

| Sulfur | S | 32.06 | 1 | 32.06 | 24.44 |

| Total | | | | 131.234 | 100.00 |

In a typical experimental procedure, a precisely weighed sample of this compound would be subjected to high-temperature combustion in an elemental analyzer. This process converts the compound into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂). These gases are then separated and quantified by detectors, allowing for the calculation of the mass percentages of each element in the original sample.

For a synthesized batch of this compound to be considered pure, the experimentally determined percentages of C, H, N, and S should closely align with the theoretical values presented in Table 1, typically within a deviation of ±0.4%. Any significant discrepancy could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Thermoanalytical Techniques for Phase Transitions and Decomposition Pathways

Thermoanalytical techniques are instrumental in characterizing the physical and chemical properties of this compound as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two primary methods used to investigate phase transitions, thermal stability, and decomposition profiles.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This technique is used to identify endothermic and exothermic transitions. For this compound, a DSC thermogram would be expected to reveal key thermal events such as melting and boiling points.

Melting Point: As a solid sample of this compound is heated, an endothermic peak would be observed on the DSC curve, corresponding to the absorption of energy required for the transition from the solid to the liquid state. The peak of this endotherm represents the melting point of the compound.

Boiling Point: At higher temperatures, another endothermic event would signify the liquid-to-gas phase transition, indicating the boiling point.

Other Phase Transitions: The DSC analysis could also reveal other solid-state phase transitions, such as polymorphic transformations, which would appear as smaller endothermic or exothermic peaks prior to the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This analysis provides critical information about the thermal stability and decomposition of this compound. By heating the sample in a controlled atmosphere (e.g., nitrogen or air), the temperature at which the compound begins to degrade, as well as the kinetics of its decomposition, can be determined.

A TGA curve for this compound would typically show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to the point of thermal instability, a significant drop in mass would be observed, signifying the decomposition of the molecule. The resulting TGA and its derivative (DTG) curves can reveal the onset temperature of decomposition and the temperatures of maximum decomposition rates. This information is crucial for understanding the thermal limits of the compound.

While specific experimental data for the thermoanalytical properties of this compound are not widely published, the expected findings from DSC and TGA analyses are summarized in Table 2 based on the general behavior of similar organic molecules.

Table 2: Expected Thermoanalytical Data for this compound

| Analytical Technique | Property Measured | Expected Observation |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point | Endothermic peak corresponding to solid-liquid phase transition. |

| Boiling Point | Endothermic peak corresponding to liquid-gas phase transition. | |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition | Temperature at which significant mass loss begins. |

Chemical Reactivity and Transformation Mechanisms of Thiepan 4 Amine

Fundamental Amine Reactivity

The amine group in thiepan-4-amine, being a secondary amine, is a key site for various chemical reactions. Its reactivity is characteristic of amines, involving nucleophilic attack and protonation.

Nucleophilic Properties and Reaction Kinetics

As a secondary amine, this compound acts as a potent nucleophile. This nucleophilicity allows it to readily participate in reactions with electrophilic species, such as alkyl halides and acyl halides, forming new carbon-nitrogen bonds. The reaction kinetics for these transformations are influenced by factors such as steric hindrance around the nitrogen atom and the electronic effects of the thiepane (B16028) ring. While specific kinetic data for this compound is scarce in the provided search results, analogous secondary cyclic amines typically exhibit second-order kinetics in reactions like acylation and alkylation. For instance, studies on similar cyclic amines show that the rate of acylation is dependent on the electrophile's reactivity and the amine's nucleophilicity nih.govsrce.hr.

Basicity and pKa Determination in Various Media

The amine group also imparts basic properties to this compound. It can accept a proton from acidic species, forming a corresponding ammonium (B1175870) salt. The basicity is quantified by its pKa value, which indicates the tendency of the amine to become protonated. While direct experimental pKa values for this compound in various media were not explicitly detailed in the retrieved literature, studies on similar cyclic secondary amines suggest pKa values typically fall in the range of 10-11 in aqueous solutions srce.hruregina.camdpi.comsci-hub.se. The presence of the sulfur atom in the thiepane ring might subtly influence the electron distribution, potentially affecting the basicity compared to purely carbocyclic amines. Computational methods and group additivity models are often employed to predict pKa values for amines, with varying degrees of accuracy depending on the model's sophistication and the structural similarity of the reference compounds srce.hruregina.camdpi.com.

Reactions Involving the Thiepane Ring

The seven-membered thiepane ring, containing a sulfur atom, can undergo a variety of transformations, including functionalization, ring-opening, and ring-contraction/expansion reactions.

Ring-Opening and Ring-Contraction/Expansion Reactions

The thiepane ring can be subjected to ring-opening reactions under specific conditions. For example, strong acids or Lewis acids can catalyze the cleavage of C-S bonds, leading to acyclic products such as mercaptoamines researchgate.netmsu.edu. Nucleophilic attack can also induce ring opening, particularly if the ring system possesses strain or activating substituents.

Ring contraction reactions are also known for thiepane derivatives. These transformations can occur through various mechanisms, including reactions involving sulfur participation or specific rearrangement processes. For instance, a stereospecific ring contraction reaction has been observed in thiepane derivatives derived from d-sorbitol, leading to thiolane structures researchgate.net. Similarly, Me3SiI-promoted intramolecular displacement of a hydroxy group by sulfide (B99878) has been reported to cause ring contraction in polyhydroxylated thiepane derivatives to form thiolane or thiane (B73995) structures acs.org. Ring expansion reactions, while less commonly discussed for thiepanes themselves, are a general strategy in heterocyclic chemistry and can be achieved through methods like the Dowd–Beckwith rearrangement in ketone systems, which can lead to larger rings researchgate.net.

Stereochemical Outcomes of Ring Transformations

Transformations involving the thiepane ring, particularly those that create new stereocenters or modify existing ones, can lead to complex stereochemical outcomes. If this compound itself possesses chirality (e.g., due to substituents on the ring), reactions at the amine or ring carbons can proceed with stereoselectivity. For example, alkylation reactions at the nitrogen atom typically occur with retention of the amine's stereochemistry, unless the electrophile itself is chiral and an SN2-type displacement occurs at a chiral center on the amine's substituent. Ring opening or contraction reactions that generate new chiral centers can result in mixtures of diastereomers or enantiomers, depending on the reaction mechanism and the presence of chiral auxiliaries or catalysts nih.govresearchgate.netacs.orgacs.orgacs.org. Studies on chiral thiepane tetraol derivatives have utilized VCD spectroscopy and DFT calculations to determine absolute configurations, highlighting the importance of stereochemical analysis in thiepane chemistry nih.govacs.org. The stereochemical outcome of ring transformations is highly dependent on the specific reagents and conditions employed, with some reactions demonstrating high stereospecificity or diastereoselectivity researchgate.netacs.orgacs.org.

Compound Names

this compound

Thiepane

Thiolane

Thiane

Thietane

Thiophene

Hexathiophane

Lenthionine

Hexathiathiepane

Computational Chemistry and Theoretical Studies on Thiepan 4 Amine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds like Thiepan-4-amine from first principles. These ab initio and density functional theory (DFT) methods provide deep insights into the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. iucr.orgmdpi.com This process of geometry optimization identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. A study on related seven-membered heterocycles like thiepane (B16028) has utilized methods such as M06-2X and MP2 to explore their structural characteristics. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | Data not available | ||

| C-N | Data not available | ||

| C-C | Data not available | ||

| C-H | Data not available | ||

| C-S-C | Data not available | ||

| C-C-N | Data not available | ||

| H-N-H | Data not available | ||

| C-C-S-C | |||

| C-C-C-N |

Note: This table is a template. Specific values for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org For related sulfur-containing heterocycles, FMO analysis has been used to describe molecular interactions and stability. rsc.org

Table 2: Hypothetical FMO Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is a template. Specific values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the nitrogen atom's lone pair and the sulfur atom, with positive potentials around the amine hydrogens.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. It quantifies the change in electron density at a specific point when an electron is added or removed. By calculating the condensed Fukui functions for each atom, one can predict the sites for nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). This analysis provides a more quantitative measure of reactivity at specific atomic centers compared to the qualitative MEP map.

Calculation of Vibrational Frequencies and Spectroscopic Corroboration

Theoretical calculation of vibrational frequencies is essential for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational modes. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental spectra. This corroboration between theoretical and experimental data is a powerful method for confirming the structure of a synthesized compound.

Thermodynamic Properties and Reaction Energetics

Computational chemistry provides essential tools for the estimation of thermodynamic properties, which are crucial for understanding the stability, reactivity, and equilibrium position of chemical reactions involving this compound. Methods like Density Functional Theory (DFT) are commonly employed to calculate key thermodynamic quantities.

Detailed Research Findings: The thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and absolute entropy (S°), can be calculated from first principles. These calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to determine vibrational modes, which are essential for computing thermal energy and entropy contributions. wayne.edursc.org

For a hypothetical reaction, such as the N-acetylation of this compound, computational methods can predict the reaction energetics. By calculating the total electronic energies of the reactants (this compound and acetyl chloride) and the product (N-acetyl-thiepan-4-amine), the enthalpy of reaction (ΔH_rxn) can be determined. Including calculations for the transition state structure allows for the determination of the activation energy (Ea), providing insight into the reaction kinetics. arxiv.org Studies on other amines show that such computational approaches can reliably predict properties like basicity, viscosity, and absorption capacity, which are all linked to the underlying thermodynamics. arxiv.org

The table below illustrates the type of data that would be generated from a computational study on a representative reaction of this compound.

Table 1: Illustrative Reaction Energetics for N-acetylation of this compound Note: These values are hypothetical and serve to illustrate the data obtained from computational analysis.

| Thermodynamic Parameter | Calculated Value (kJ/mol) | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -45.0 | Indicates an exothermic reaction, releasing heat. |

| Gibbs Free Energy of Reaction (ΔG) | -25.5 | Indicates a spontaneous reaction under standard conditions. |

| Activation Energy (Ea) | +60.2 | Represents the energy barrier that must be overcome for the reaction to occur. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. igem.wiki This technique allows for the exploration of conformational landscapes, the influence of solvents, and the nature of intermolecular interactions, providing a dynamic picture of the molecular system. nih.govaps.org

The seven-membered thiepane ring is flexible and can adopt multiple conformations. Like its cyclohexane (B81311) and piperidine (B6355638) analogues, this compound is expected to have several low-energy conformers, likely variations of chair and boat forms. nih.gov The orientation of the amino group at the C4 position can be either axial or equatorial, leading to distinct conformers with different energies and properties.

MD simulations can be used to explore the conformational space of this compound. By simulating the molecule's movement over nanoseconds or longer, it is possible to observe transitions between different conformations and to determine their relative populations. Analysis of the dihedral angles of the ring over the course of the simulation provides a quantitative description of the conformational dynamics. ethz.ch Studies on similar cyclic systems have shown that the energy differences between conformers can be small (e.g., < 2 kcal/mol), suggesting that the molecule may be conformationally mobile at room temperature. ethz.ch

The solvent environment can have a profound impact on the behavior of a molecule. frontiersin.org Computational studies can model these effects using either implicit solvent models, which represent the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the simulation. frontiersin.orgnih.gov

For this compound, the choice of solvent is expected to influence the equilibrium between the axial and equatorial conformers of the amine group. Protic solvents, like water, can form strong hydrogen bonds with the amino group. researchgate.netrsc.org These interactions would likely stabilize conformations where the amine group is more solvent-accessible. This change in conformational preference can, in turn, affect the molecule's reactivity. frontiersin.org For instance, the stabilization of a particular conformer might facilitate or hinder its participation in a chemical reaction by altering the accessibility of the reactive site or by stabilizing the transition state. frontiersin.org

This compound can participate in a variety of intermolecular interactions that dictate its properties in condensed phases. The primary amine group is a strong hydrogen bond donor and acceptor, while the hydrocarbon backbone engages in weaker van der Waals interactions. harvard.edujocpr.com

In solution, MD simulations can characterize the interactions between this compound and the surrounding solvent molecules. For example, a radial distribution function can be calculated to show the probability of finding a solvent molecule at a certain distance from the amine's nitrogen or hydrogen atoms, quantifying the extent of hydrogen bonding. rsc.org In the solid state, simulations can predict crystal packing arrangements, identifying the dominant intermolecular forces, such as hydrogen bonding networks between amine groups of adjacent molecules, that stabilize the crystal lattice. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rsc.orgmdpi.com This method is fundamental in drug discovery for predicting how a small molecule like this compound might interact with a biological target. mdpi.comnih.gov

A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein and evaluating the potential binding poses. The results are typically ranked using a scoring function that estimates the binding affinity.

The analysis focuses on the specific intermolecular interactions that stabilize the complex. The amine group of this compound is expected to be a key interaction point, likely forming strong hydrogen bonds with polar or charged amino acid residues such as aspartate, glutamate, or serine in a protein's active site. nih.govnih.gov The sulfur atom in the thiepane ring could also participate in interactions with the protein. The non-polar parts of the seven-membered ring would likely form hydrophobic and van der Waals interactions with non-polar residues like leucine, isoleucine, and valine. nih.govembl.de

The following table illustrates the kind of detailed interaction data that a molecular docking simulation would provide for this compound with a hypothetical protein kinase target.

Table 2: Hypothetical Binding Interactions of this compound in a Protein Kinase Active Site Note: The listed residues and interactions are for illustrative purposes to demonstrate the output of a molecular docking analysis.

| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amine (-NH2) | Aspartate-145 | Hydrogen Bond (H-donor) | 2.8 |

| Amine (-NH2) | Glutamate-91 | Hydrogen Bond (H-donor) | 3.1 |

| Thiepane Ring (CH2) | Valine-23 | Hydrophobic (van der Waals) | 3.9 |

| Thiepane Ring (CH2) | Leucine-135 | Hydrophobic (van der Waals) | 4.1 |

Elucidation of Specific Amino Acid Residue Interactions

Understanding how the this compound scaffold interacts with biological targets like proteins is crucial for its application in medicinal chemistry. Computational methods, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM), are pivotal in mapping these interactions at an atomic level. mdpi.comuwindsor.ca

For a molecule like this compound, interactions with amino acid residues in a protein binding pocket would be multifaceted:

Hydrogen Bonding: The primary amine group (-NH2) at the 4-position is a potent hydrogen bond donor. It can form strong hydrogen bonds with the side chains of acceptor residues such as Aspartate (Asp), Glutamate (Glu), and Serine (Ser), or with the carbonyl oxygen of the protein backbone. acs.org

Hydrophobic and van der Waals Interactions: The seven-membered aliphatic thiepane ring provides a significant hydrophobic surface. This region can engage in favorable van der Waals interactions with nonpolar amino acid residues like Leucine (Leu), Isoleucine (Ile), Valine (Val), and Phenylalanine (Phe). acs.org

Sulfur-Aromatic and Sulfur-Lone Pair Interactions: The sulfur atom in the thiepane ring can participate in specific, non-covalent interactions. These sulfur-aromatic interactions, where the sulfur atom interacts with the π-system of aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), can be a significant conformational control element. acs.orgresearchgate.net Additionally, the sulfur's lone pair electrons can interact with electron-deficient atoms or groups within the binding site. researchgate.net Quantum chemical simulations of a dimethyl sulfide-benzene complex have been used to quantify the nature of these sulfur-aromatic interactions. acs.org

Chalcogen Bonding: The sulfur atom can act as a chalcogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen). researchgate.net Quantum chemical simulations have identified stable chalcogen-bonding complexes (e.g., HS⁻⋅⋅⋅S contacts) that can enable processes like directional electron transfer. researchgate.net

Molecular docking simulations on related heterocyclic amines have successfully predicted favorable binding modes within enzyme active sites, highlighting the importance of these combined interactions in determining binding affinity and specificity. plos.orgnih.govresearchgate.net

Free Energy of Binding Calculations

While molecular docking provides a static snapshot of binding, free energy of binding calculations offer a more quantitative prediction of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations are used to compute the relative binding free energy (ΔΔG) between congeneric ligands. acs.orgchemisgroup.us

The thermodynamic cycle for relative binding free energy is a cornerstone of these calculations. acs.org For this compound and its analogues, this would involve simulating the alchemical transformation of one ligand into another both in solution and when bound to the protein. acs.org The difference in the free energy of these two transformations yields the relative binding free energy.

Table 1: Representative Components of a Binding Free Energy Calculation This table illustrates the typical energetic terms that would be calculated for a this compound analogue binding to a target protein using the MM/PBSA method. The values are hypothetical but representative of those seen in published studies. chemisgroup.us

| Energy Component | Contribution (kcal/mol) | Description |

| ΔE_van_der_Waals | -45.0 | Favorable van der Waals interactions between the ligand and protein. |

| ΔE_electrostatic | -20.0 | Favorable electrostatic interactions, including hydrogen bonds. |

| ΔG_gas_phase | -65.0 | Total gas-phase binding energy (sum of van der Waals and electrostatic). |

| ΔG_polar_solvation | +55.0 | Unfavorable energy cost of desolvating polar groups on the ligand and protein upon binding. |

| ΔG_nonpolar_solvation | -5.0 | Favorable energy from nonpolar interactions (related to the hydrophobic effect). |

| ΔG_solvation | +50.0 | Total solvation free energy change. |

| ΔG_binding | -15.0 | Final estimated binding free energy (ΔG_gas_phase + ΔG_solvation). |

This interactive table is based on principles from MM/PBSA calculations.

Achieving an accuracy of around 1 kcal/mol, which is necessary for effective guidance in drug design, depends heavily on the quality of the force field used. acs.org Modern force fields like OPLS2 have shown significant improvements in calculating solvation free energies for various functional groups, including sulfides and amines, which is critical for accurately modeling a molecule like this compound. acs.org

In Silico Design and Virtual Screening of this compound Analogues

The this compound scaffold can serve as a starting point for designing new molecules with desired biological activities. In silico methods are indispensable for this process. Virtual screening allows for the rapid assessment of large libraries of virtual compounds based on the thiepane structure. researchgate.net

The process typically involves:

Pharmacophore Modeling: A pharmacophore model is built based on the key interaction features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers). For this compound, this would include the amine group, the hydrophobic ring, and potentially the sulfur atom as an interaction point. researchgate.net

Library Screening: Large chemical databases are screened against the pharmacophore model to identify molecules that match the required 3D arrangement of features. researchgate.net

Molecular Docking: The "hit" compounds from the pharmacophore screen are then docked into the target protein's active site to predict their binding mode and score their potential affinity. plos.orgnih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness. researchgate.net

This hierarchical approach has been successfully applied to design and identify novel inhibitors from various heterocyclic scaffolds, including those containing nitrogen and sulfur. nih.govmdpi.comrsc.org

Theoretical Aspects of Heterocyclic Sulfur Systems

The thiepane ring is the saturated analogue of thiepine (B12651377). Theoretical studies on the unsaturated thiepine ring system have been of continuous interest, particularly its valence isomerization to thianorcaradiene (a benzene (B151609) sulfide). researchgate.netresearchgate.netwikipedia.org Computational studies suggest that the parent thiepine is unstable and readily eliminates a sulfur atom to form benzene, with thianorcaradiene as an intermediate. wikipedia.org

This isomerization is influenced by the heteroatom. High-level theoretical calculations have been used to determine the relative energies of heteropines (like thiepine) and their corresponding bicyclic valence isomers, as well as the energy barriers for their interconversion. beilstein-journals.org While the saturated thiepane ring of this compound does not undergo the same valence isomerization as unsaturated thiepine, these theoretical studies provide fundamental insight into the energetic landscape and stability of seven-membered sulfur heterocycles. researchgate.netacs.org Metal catalysts, for example, have been shown computationally and experimentally to mediate valence isomerization in related systems. rsc.org

Table 2: Calculated Relative Energies for Parent Heteropine Isomerization This table shows representative data from theoretical studies on the isomerization of thiepine to its bicyclic form, illustrating the type of computational results generated in such research. beilstein-journals.org

| System Isomerization | Method | ΔE (kcal/mol) | Description |

| Thiepine → Benzene Sulfide (B99878) | B3LYP/6-31G(d) | -20.6 | The bicyclic isomer is significantly more stable than the monocyclic thiepine. |

| Oxepine → Benzene Oxide | B3LYP/6-31G(d) | +1.7 | The monocyclic oxepine is slightly more stable than its bicyclic isomer. |

| Azepine → Benzene Imine | B3LYP/6-31G(d) | +7.9 | The monocyclic azepine is strongly favored over its bicyclic isomer. |

This interactive table is based on data from computational studies on heteropine valence isomerization. beilstein-journals.org

The concept of hypervalency, where a main group element like sulfur appears to have more than eight electrons in its valence shell, has been a subject of extensive theoretical investigation. wikipedia.org Early models invoked the participation of sulfur's 3d-orbitals to explain the bonding in molecules like SF6. numberanalytics.commdpi.com

However, modern quantum chemical calculations have largely revised this view. wikipedia.orgnumberanalytics.commdpi.com Ab initio and Density Functional Theory (DFT) studies have shown that the contribution of d-orbitals is minimal and they primarily act as polarization functions rather than being genuinely involved in bonding. numberanalytics.commdpi.com The bonding in so-called hypervalent sulfur compounds is now better described by molecular orbital theory, involving 3-center-4-electron bonds, and resonance structures that maintain the octet rule through significant ionic character in the bonds. wikipedia.org

While the sulfur atom in this compound is divalent and not hypervalent, theoretical studies on related hypervalent structures (e.g., sulfoxides, sulfones, or persulfuranes) are crucial for understanding the broader context of sulfur chemistry. uwindsor.caresearchgate.net These studies help refine computational models and force fields for all organosulfur compounds, including thiepanes, ensuring greater accuracy in simulations. arxiv.org

Advanced Applications and Functional Materials Derived from Thiepan 4 Amine

Incorporation into Polymeric Architectures

The primary amine group of Thiepan-4-amine presents a reactive site for incorporation into polymer chains. However, there is no available research to suggest its use in the following capacities:

Conjugation with Fluorescent and Optoelectronic Moieties

The primary amine of this compound is a suitable nucleophile for reaction with various fluorescent dyes and optoelectronic molecules that contain amine-reactive groups (e.g., N-hydroxysuccinimide esters). Such conjugation is a common strategy for creating fluorescent probes or modifying the properties of optoelectronic materials. However, there are no published research articles or data that describe the conjugation of this compound with any fluorescent or optoelectronic moieties.

Development of Sensors and Probes

Amine-containing compounds are often used in the development of chemical sensors, for instance, for the detection of metal ions, anions, or specific organic molecules. The amine group can act as a binding site or a signaling unit. Despite the potential for this compound to be incorporated into sensor designs, there is a lack of scientific reports on its application in this area.

Ligand Design for Coordination Chemistry and Material Science

The nitrogen and sulfur atoms in this compound could potentially coordinate with metal ions, making it a candidate for ligand design in coordination chemistry. Such ligands can be used to create metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic, magnetic, or porous properties. A review of the literature, however, does not provide any instances of this compound being used as a ligand in coordination chemistry or for the synthesis of new materials.

Precursors for Advanced Heterocyclic Compounds and Scaffolds

This compound, with its unique seven-membered thiane (B73995) ring and a reactive primary amine functional group, represents a versatile building block for the synthesis of a diverse array of advanced heterocyclic compounds and molecular scaffolds. Its inherent structural features, including the flexible seven-membered ring and the nucleophilic amine, allow for its participation in a variety of cyclization and multicomponent reactions. These reactions can lead to the formation of novel fused, spirocyclic, and other complex polycyclic systems, which are of significant interest in medicinal chemistry and materials science. The strategic incorporation of the thiepane (B16028) moiety can influence the physicochemical properties of the resulting molecules, such as their lipophilicity, conformational flexibility, and metabolic stability.

The primary amine of this compound serves as a key handle for derivatization and for initiating cascade reactions to construct intricate molecular architectures. Annulation strategies involving the amine and adjacent methylene groups can lead to the formation of fused heterocyclic systems. Furthermore, the thiepane ring itself can participate in ring-forming reactions, expanding the possibilities for generating novel chemical entities.

Annulation Reactions for Fused Heterocycles

Annulation reactions provide a powerful strategy for the construction of fused bicyclic and polycyclic frameworks. In the context of this compound, the primary amine and the adjacent α-carbons can be envisioned to participate in cyclization cascades to form novel thiepane-fused heterocycles. While direct examples involving this compound are not extensively documented, analogous transformations with other cyclic amines establish the chemical plausibility of such synthetic routes. acs.orgnih.gov

One such potential transformation is a redox-annulation reaction. For instance, the reaction of a cyclic amine with an appropriately substituted aldehyde can lead to the formation of a fused polycyclic system through a sequence of condensation, cyclization, and rearrangement steps. acs.orgnih.gov By analogy, this compound could react with ortho-formyl-substituted aromatic nitriles or aldehydes bearing a pro-nucleophilic site to yield complex thiepane-fused nitrogen heterocycles. These reactions are often promoted by acids and proceed through the formation of an iminium ion intermediate that triggers the cyclization cascade. nih.gov

Table 1: Hypothetical Thiepane-Fused Heterocycles via Annulation Reactions

| Starting Material (this compound Derivative) | Reagent | Proposed Product | Potential Application | Reference Analogy |

|---|---|---|---|---|

| This compound | ortho-Phthalaldehyde | Thiepano[4,3-c]isoquinoline | CNS agents | acs.org |

| N-Aryl-thiepan-4-amine | 2-(Bromomethyl)benzaldehyde | Dibenzo[b,f]thiepino[3,4-d]azepine | Antidepressant scaffolds | nih.gov |

Note: The proposed products and applications are speculative and based on analogous reactions with other cyclic amines.

Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgnih.gov The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs, leading to the generation of diverse molecular scaffolds incorporating the thiepane motif.

A well-known MCR that could potentially involve this compound is the Pictet-Spengler reaction. This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. nrochemistry.comwikipedia.orgjk-sci.comnih.gov While this compound is not a classical β-arylethylamine, modifications of the Pictet-Spengler reaction or related cyclizations could be envisioned where the thiepane ring participates in the ring-closing step, or where a pre-functionalized this compound derivative is used. The formation of an iminium ion from the condensation of this compound with a carbonyl compound is a key step that could initiate an intramolecular electrophilic substitution on a suitably positioned aromatic ring. wikipedia.orgnih.gov

Another important MCR is the Gewald reaction, which is used to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgthieme-connect.comarkat-usa.org While this compound itself would not directly participate as the ketone component, its derivatives, such as thiepan-4-one (B2456411) (obtainable from this compound), could be valuable substrates in the Gewald reaction. This would lead to the synthesis of thieno[3,2-d]thiepane derivatives, which are interesting heterocyclic systems with potential biological activities.

Table 2: Potential Scaffolds from this compound in Multicomponent Reactions

| MCR Type | This compound Role | Other Components | Resulting Scaffold | Reference Analogy |

|---|---|---|---|---|

| Ugi Reaction | Amine component | Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino-carboxamide with thiepane moiety | nih.gov |

| Biginelli Reaction | Amine source (as urea derivative) | Aldehyde, β-Ketoester | Dihydropyrimidinone fused to thiepane | rsc.org |

Note: The resulting scaffolds are proposed based on the known reactivity of primary amines in these multicomponent reactions.

Synthesis of Spiro-Heterocycles

The thiepane ring of this compound can also serve as a foundation for the construction of spiro-heterocycles. rsc.orgbeilstein-journals.orgnih.gov Spirocyclic systems are of great interest in drug discovery due to their rigid three-dimensional structures. beilstein-journals.orgnih.gov Synthetic strategies to access spiro-heterocycles from this compound could involve the initial conversion of the amine to a ketone (thiepan-4-one), followed by reactions that build the spirocyclic ring at the C4 position.

For example, thiepan-4-one could undergo a Knoevenagel condensation with an active methylene compound, followed by a Michael addition and subsequent cyclization to form a spiro-heterocycle. Alternatively, 1,3-dipolar cycloaddition reactions with an exocyclic double bond introduced at the C4 position could provide access to a variety of spiro-heterocyclic systems.

Table 3: Plausible Spiro-Heterocycles Derived from a Thiepan-4-one Precursor

| Reaction Type | Reagents for Spiro-Ring Formation | Spiro-Heterocyclic System | Reference Analogy |

|---|---|---|---|

| Knoevenagel/Michael | Malononitrile, Base | Spiro[thiepane-4,2'-dihydropyridine] | rsc.org |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Spiro[thiepane-4,3'-pyrrolidine] | rsc.org |

Note: These synthetic routes are hypothetical and would require experimental validation, starting from a thiepan-4-one derivative.

Perspectives and Future Research Directions in Thiepan 4 Amine Chemistry

Emerging Synthetic Methodologies and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to cyclic amines is a significant area of contemporary research. mdpi.comrsc.org Future investigations into the synthesis of Thiepan-4-amine are expected to focus on sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. digitellinc.comnih.gov

Key research directions include:

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating methods. mdpi.com Exploring microwave-assisted cyclization and functionalization reactions for thiepane (B16028) derivatives is a promising avenue.

Catalysis: The development of novel catalysts, including recyclable and biodegradable options, will be crucial. digitellinc.com This includes exploring metal-free catalytic systems and biocatalysts to promote greener synthetic pathways.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.gov Implementing flow chemistry for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Use of Greener Solvents: Research into the use of aqueous media, ionic liquids, or solvent-free conditions for the synthesis of this compound will be essential to align with the principles of green chemistry. mdpi.comrsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| One-Pot Reactions | Increased efficiency, reduced waste |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields |

| Green Catalysis | Use of non-toxic and recyclable catalysts |

| Flow Chemistry | Improved safety and scalability |

| Greener Solvents | Reduced environmental impact |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. mdpi.com For this compound, these computational tools can accelerate the discovery and optimization of synthetic pathways. researchgate.net

Future applications of AI and ML in this area include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, moving beyond traditional, human-devised strategies. digitellinc.comresearchgate.net

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for the synthesis of this compound. mdpi.com This can minimize the need for extensive experimental screening.

Generative Models for Novel Derivatives: Generative AI can be employed to design novel this compound derivatives with desired properties by exploring a vast chemical space. researchgate.net

Optimization of Reaction Conditions: ML algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst, leading to improved yields and selectivity. openmedicinalchemistryjournal.com

| AI/ML Application | Impact on this compound Research |

| Retrosynthesis | Discovery of novel synthetic pathways |

| Reaction Prediction | A-priori estimation of reaction success |

| Generative Models | Design of new derivatives with desired properties |

| Condition Optimization | Maximization of reaction yields and selectivity |

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates